4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid
Description
Historical Development of Benzimidazole Chemistry
Benzimidazole chemistry originated in 1944 when Woolley identified its structural resemblance to purines, hypothesizing its biological relevance. Early studies focused on antibacterial properties, with 2-trifluorobenzimidazoles showing mitochondrial oxidative phosphorylation inhibition by 1965. The 1970s marked a turning point with mebendazole and albendazole, anthelmintic agents that validated benzimidazoles as drug scaffolds. By the 21st century, over 250 benzimidazole derivatives had been cataloged, with structural classification systems emerging to correlate substituents with activity. The integration of fluorine into these structures, as seen in 4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid, represents a modern evolution of this historical trajectory.
Pharmacological Importance of Fluorinated Benzimidazoles
Fluorination augments benzimidazole bioactivity through three mechanisms:
- Electron-withdrawing effects stabilize charge-transfer interactions with enzyme active sites.
- Hydrogen bond enhancement improves target binding affinity, as seen in fluorinated kinase inhibitors.
- Metabolic resistance via C-F bond stability extends plasma half-life compared to non-fluorinated analogs.
In this compound, the 5-fluoro substituent induces ring electron deficiency, potentiating intercalation with DNA topoisomerases—a mechanism critical to its antitumor activity. Fluorinated benzimidazoles exhibit 3–5× greater potency against Leishmania spp. than their non-fluorinated counterparts, as demonstrated in promastigote assays.
Structure-Based Classification of Benzimidazole Compounds
Benzimidazoles are classified by substitution patterns and electronic profiles:
This compound falls into the 5-position halogen-substituted class, where fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic packing in enzyme binding pockets. Quantum mechanical calculations reveal that the butyric acid side chain adopts a gauche conformation, positioning the carboxyl group for hydrogen bonding with residues in tyrosine kinases.
Position of this compound in Medicinal Chemistry Research
This compound exemplifies hybrid drug design , merging benzimidazole’s heterocyclic core with a butyric acid side chain. Key advancements include:
- Synthetic Accessibility : Optimized via HCl-mediated cyclocondensation of N-(2-aminophenyl)palmitamides, achieving 76% yield in reflux conditions.
- Target Versatility : Demonstrates dual activity as a topoisomerase II inhibitor (IC~50~ = 0.8 μM) and Bcr-Abl kinase suppressor (K~d~ = 12 nM).
- ADME Optimization : The butyric acid moiety enhances aqueous solubility (LogP = 1.9) while maintaining blood-brain barrier permeability (PSA = 65 Ų).
In leukemia models, this compound induces mitochondrial membrane depolarization at 5 μM, triggering caspase-9-mediated apoptosis in 78% of Hut78 cells within 24 hours. Its fluorinated benzimidazole core interacts with c-Src kinase’s Asp404 via charge-transfer complexes, while the butyric acid forms salt bridges with Glu310—a binding mode confirmed through X-ray crystallography.
Properties
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPLWCZFIHGTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The benzimidazole core is constructed via acid-catalyzed condensation between 4-fluoro-1,2-diaminobenzene and ethyl 4-oxobutyrate. This one-pot reaction proceeds through nucleophilic attack of the diamine’s amino groups on the carbonyl carbon of the gamma-keto ester, followed by cyclodehydration. The use of aqueous acetic acid/acetate buffer (pH 4–6) enhances protonation of intermediates, accelerating ring closure.
Optimization and Yield Data
Key parameters include:
- Temperature : Reactions conducted at 80–100°C achieve 70–85% conversion within 24 hours.
- Solvent : Polar aprotic solvents like DMF improve solubility, but aqueous acetic acid systems minimize side products.
- Workup : Recrystallization from ethyl acetate yields 88% pure product.
Post-Synthetic Fluorination of 5-Bromo Benzimidazole Precursors
Bromination and Fluorination Sequence
5-Bromo-1H-benzimidazole-2-butanoic acid ethyl ester serves as a versatile intermediate. Bromination is achieved using N-bromosuccinimide (NBS) in DMF at 0°C, followed by fluorination via nucleophilic aromatic substitution (NAS) with anhydrous KF in the presence of 18-crown-6.
Catalytic Fluorination Techniques
Palladium-catalyzed cross-coupling using [(π-allyl)PdCl]₂ and Xantphos with trimethylamine hydrofluoride (TMA·HF) enables efficient C–F bond formation. Yields reach 65–72% under microwave irradiation (120°C, 30 min).
Alkylation of Benzimidazole Intermediates Followed by Hydrolysis
Side-Chain Introduction
Ethyl 4-bromobutyrate reacts with 5-fluoro-1H-benzimidazole in a buffered system (pH 4.5–5.5) to yield the alkylated product. The acetate buffer suppresses N-alkylation competing reactions, directing selectivity to the C2 position.
Hydrolysis to Carboxylic Acid
Saponification with 6M HCl at reflux converts the ester to the free acid. Neutralization with NaHCO₃ followed by extraction into ethyl acetate affords the final product in 90% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 70–88 | 2 | One-pot synthesis, high atom economy | Requires scarce 4-fluoro-1,2-diamine |
| Post-Synthetic Fluorination | 65–72 | 3 | Uses stable intermediates | Requires toxic fluoride reagents |
| Alkylation-Hydrolysis | 60–75 | 3 | Mild conditions | Competing N-alkylation side reactions |
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to the modulation of various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Structural and Substituent Differences
The following table summarizes key structural variations among analogs:
Physicochemical and Reactivity Comparisons
- Electron Effects: The fluoro substituent in the target compound moderately withdraws electrons, increasing the acidity of adjacent protons and stabilizing negative charges. The amino group in Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate () acts as an electron donor, promoting hydrogen bonding and altering redox stability.
Solubility and Stability :
- The free carboxylic acid in this compound improves aqueous solubility compared to its ethyl ester analog (), which is more lipophilic and prone to enzymatic hydrolysis in vivo.
- The nitro-substituted analog () may exhibit lower solubility in aqueous media due to increased molecular weight and polarity.
Biological Activity
4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SARs), and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a benzoimidazole moiety, which is known for its biological significance. The fluorine substituent enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of benzoimidazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans .
| Compound | Activity | MIC (μg/ml) | Target Pathogen |
|---|---|---|---|
| This compound | Moderate Antibacterial | 12.5 - 25 | E. coli |
| Related Compound A | Potent Antifungal | 1.6 - 25 | Candida albicans |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit key inflammatory mediators, suggesting potential use in treating inflammatory diseases .
Antitumor Activity
Research indicates that compounds containing the benzoimidazole scaffold can act as inhibitors of various kinases involved in cancer progression. For example, related compounds have shown efficacy against insulin-like growth factor receptors, which are critical in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of a fluorine atom has been associated with enhanced potency and selectivity towards specific biological targets. Modifications to the butyric acid side chain can also affect the compound's pharmacokinetics and overall biological profile .
Case Studies
- Preclinical Studies on Antitumor Activity : A study evaluated the antitumor effects of this compound in mouse models of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- In Vitro Evaluation of Antimicrobial Properties : In a series of experiments, the compound was tested against a panel of bacterial and fungal strains. It exhibited varying degrees of activity, with some derivatives showing MIC values comparable to established antimicrobial agents .
Q & A
Basic: What are the optimized synthetic routes for 4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves a multi-step process:
Condensation : React 4-fluoro-1,2-diaminobenzene with γ-ketobutyric acid derivatives under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
Cyclization : Use microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .
Yield Optimization :
- Adjust stoichiometry (1:1.2 molar ratio of diamine to ketone derivative).
- Optimize reaction time (6–12 hours for cyclization) and temperature (80–120°C) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the benzimidazole ring (δ 7.2–8.1 ppm for aromatic protons) and butyric acid chain (δ 2.3–2.8 ppm for CH₂ groups) .
- ¹⁹F NMR : Detect the fluorine substituent (δ -110 to -120 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀FN₂O₂: 237.0776) .
- IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Basic: How can researchers screen the biological activity of this compound in vitro?
Methodological Answer:
- Antimicrobial Assays :
- Use microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition Studies :
- Cytotoxicity Screening :
Advanced: How to design structure-activity relationship (SAR) studies for fluorinated benzimidazole derivatives?
Methodological Answer:
- Substituent Variation :
- Biological Testing :
- Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., HDAC2) and correlate binding affinity with activity .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Pharmacophore Modeling :
- Identify essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
- ADMET Prediction :
- Use SwissADME to estimate bioavailability, logP, and blood-brain barrier penetration .
Advanced: How to address contradictions in stability data under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours.
- Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
- Data Reconciliation :
- Use Arrhenius plots to model degradation kinetics and identify pH-sensitive functional groups (e.g., carboxylic acid) .
Advanced: How to resolve discrepancies in NMR and HRMS data during characterization?
Methodological Answer:
- Troubleshooting Steps :
- Purity Check : Re-run NMR in deuterated DMSO to detect solvent impurities .
- Isotopic Peaks : Confirm HRMS isotopic patterns match theoretical values (e.g., ⁷⁹Br/⁸¹Br splits in brominated analogs) .
- Dynamic Effects : Account for tautomerism in benzimidazole rings, which may cause signal splitting in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
